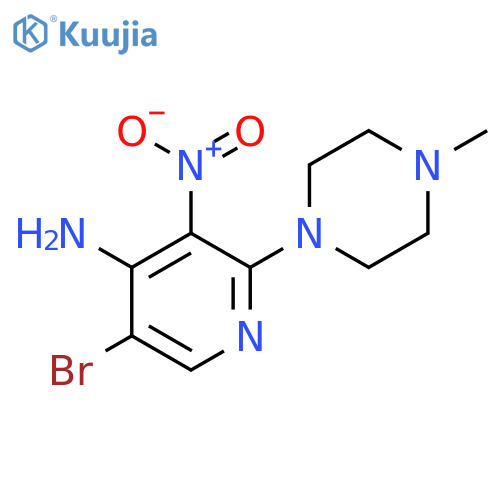Cas no 1334136-63-8 (5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)

1334136-63-8 structure
商品名:5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
CAS番号:1334136-63-8
MF:C10H14BrN5O2
メガワット:316.154460430145
MDL:MFCD32696018
CID:4781907
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
- 5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine
-
- MDL: MFCD32696018
- インチ: 1S/C10H14BrN5O2/c1-14-2-4-15(5-3-14)10-9(16(17)18)8(12)7(11)6-13-10/h6H,2-5H2,1H3,(H2,12,13)
- InChIKey: HWJXNXSRBIYASQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1N)[N+](=O)[O-])N1CCN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 305
- トポロジー分子極性表面積: 91.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B203420-50mg |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine |
1334136-63-8 | 50mg |
$ 295.00 | 2022-06-07 | ||
| TRC | B203420-100mg |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine |
1334136-63-8 | 100mg |
$ 490.00 | 2022-06-07 | ||
| Matrix Scientific | 222195-1g |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine, 95% min |
1334136-63-8 | 95% | 1g |
$945.00 | 2023-09-06 | |
| Matrix Scientific | 222195-500mg |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine, 95% min |
1334136-63-8 | 95% | 500mg |
$588.00 | 2023-09-06 |
5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1334136-63-8 (5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine) 関連製品
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 4964-69-6(5-Chloroquinaldine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
